2-Butoxy-3,5-dinitrobenzamide
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Overview
Description
2-Butoxy-3,5-dinitrobenzamide is an organic compound characterized by the presence of a butoxy group and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3,5-dinitrobenzamide typically involves the nitration of a benzamide derivative followed by the introduction of a butoxy group. One common method involves the nitration of 2-butoxybenzamide using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the dinitro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3,5-dinitrobenzamide.
Reduction: Formation of 2-butoxy-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Butoxy-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups are believed to play a crucial role in its biological activity. For instance, the compound may interfere with the synthesis of essential cellular components, leading to the inhibition of microbial growth. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-dinitrobenzamide: Similar structure but with a hydroxy group instead of a butoxy group.
3,5-Dinitrobenzoic acid: Lacks the butoxy group and has a carboxylic acid group instead.
2-Amino-3,5-dinitrobenzamide: Contains an amino group instead of a butoxy group.
Uniqueness
2-Butoxy-3,5-dinitrobenzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C11H13N3O6 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-butoxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H13N3O6/c1-2-3-4-20-10-8(11(12)15)5-7(13(16)17)6-9(10)14(18)19/h5-6H,2-4H2,1H3,(H2,12,15) |
InChI Key |
JQRFKFXLILQEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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